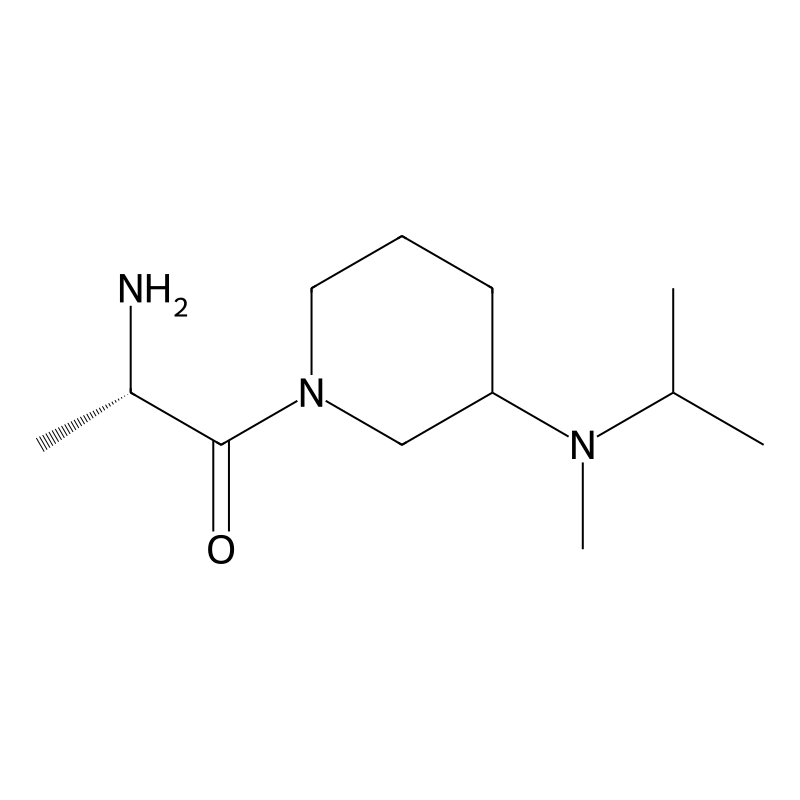

(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral compound that belongs to the class of amino ketones. This compound features a piperidine ring substituted with an isopropyl and methyl amino group, contributing to its unique structural characteristics. The presence of a stereogenic center at the carbon adjacent to the amino group imparts specific optical activity, making it of interest in pharmaceutical applications.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Acylation Reactions: The amino group can undergo acylation, forming amides when treated with acyl chlorides or anhydrides.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.

(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one has shown potential biological activities, particularly in the realm of central nervous system modulation. Its structural similarity to known psychoactive compounds suggests possible applications in treating mood disorders and anxiety. Preliminary studies indicate that it may act as a selective serotonin reuptake inhibitor or modulate other neurotransmitter systems, although detailed pharmacological profiles are still under investigation.

Synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Ring: Starting materials such as 3-(isopropyl-methyl-amino)propanoic acid can be cyclized to form the piperidine structure.

- Introduction of Functional Groups: Subsequent steps involve introducing the amino and ketone functionalities through controlled reactions, such as reductive amination or direct amination of ketones.

- Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography can be employed to isolate the desired enantiomer.

Various synthetic pathways have been explored in literature, focusing on optimizing yields and minimizing by-products .

The primary applications of (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one lie in medicinal chemistry, particularly in drug development for psychiatric disorders. Its potential as a therapeutic agent for depression and anxiety makes it a candidate for further clinical evaluation. Additionally, it may serve as a building block for synthesizing more complex molecules with tailored pharmacological properties.

Interaction studies involving this compound often focus on its binding affinity to various neurotransmitter receptors, such as serotonin and dopamine receptors. These studies are crucial for understanding its mechanism of action and potential side effects. In vitro assays using cell lines expressing these receptors have been employed to assess its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, including:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-(3-Dimethylaminopropyl)-N-methylpropan-2-one | Contains dimethylamino group; similar piperidine base | Known antidepressant properties |

| 4-Methyl-N-(4-piperidinyl)butanamide | Piperidine ring; butanamide structure | Used in pain management |

| N,N-Dimethyl-4-(2-methoxyphenyl)butanamide | Dimethylamine; aromatic substitution | Exhibits analgesic effects |

| 3-(Isopropylamino)-2-butanone | Isopropylamino group; simpler ketone structure | Less complex; potential for lower potency |

These compounds exhibit varying degrees of biological activity and therapeutic potential. The unique combination of functional groups in (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one may provide distinct advantages in selectivity and efficacy compared to its analogs.